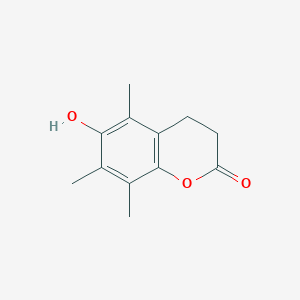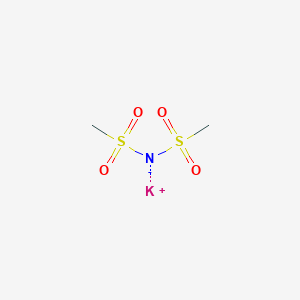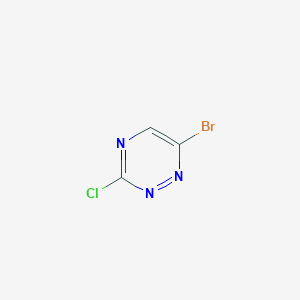
6-Hydroxy-4,4,5,8-tetramethylchroman-2-one
Vue d'ensemble
Description
6-Hydroxy-4,4,5,8-tetramethylchroman-2-one is a chemical compound known for its antioxidant properties. It is a derivative of chroman and is structurally related to vitamin E. This compound is often used in scientific research due to its ability to scavenge free radicals and reduce oxidative stress.
Applications De Recherche Scientifique
6-Hydroxy-4,4,5,8-tetramethylchroman-2-one has a wide range of applications in scientific research:
Chemistry: Used as a standard in antioxidant assays to measure the antioxidant capacity of other compounds.
Biology: Investigated for its role in reducing oxidative stress in cellular models.
Medicine: Explored for its potential therapeutic effects in diseases related to oxidative damage, such as neurodegenerative diseases and cancer.
Industry: Utilized in the formulation of cosmetic products and food additives due to its antioxidant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,5,6-tetramethylphenol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-4,4,5,8-tetramethylchroman-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Mécanisme D'action
The primary mechanism of action of 6-Hydroxy-4,4,5,8-tetramethylchroman-2-one involves its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), reducing their harmful effects on cellular components such as lipids, proteins, and DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trolox: A water-soluble analog of vitamin E with similar antioxidant properties.
α-Tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant effects.
Quercetin: A flavonoid with strong antioxidant activity, commonly found in fruits and vegetables.
Uniqueness
6-Hydroxy-4,4,5,8-tetramethylchroman-2-one is unique due to its specific structural features that confer high stability and efficacy as an antioxidant. Unlike some other antioxidants, it is less prone to degradation and can be easily incorporated into various formulations for research and industrial applications.
Propriétés
IUPAC Name |
6-hydroxy-4,4,5,8-tetramethyl-3H-chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-7-5-9(14)8(2)11-12(7)16-10(15)6-13(11,3)4/h5,14H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPDIBVNRXJOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(=O)CC2(C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346562 | |
| Record name | 6-hydroxy-4,4,5,8-tetramethylchroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84945-00-6 | |
| Record name | 6-hydroxy-4,4,5,8-tetramethylchroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


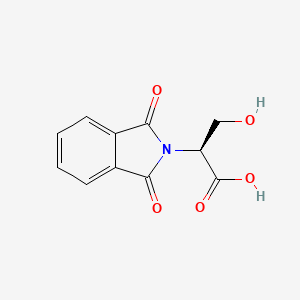
![(1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8229139.png)


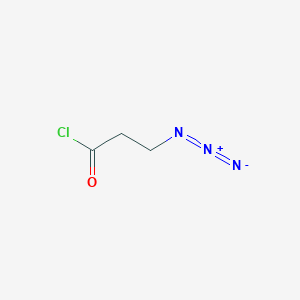
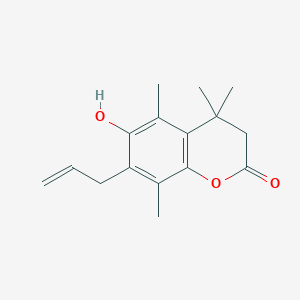
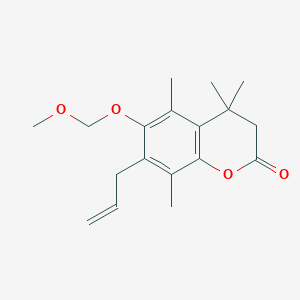
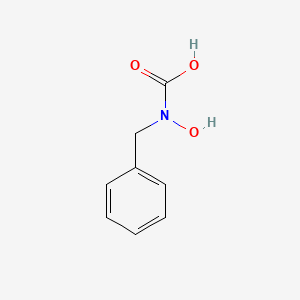
![2-[(2R,3R,4R,5R)-4-(carboxymethyl)-5-[5-fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-3,4-dihydroxy-2-methyloxolan-3-yl]acetic acid](/img/structure/B8229180.png)

